benzyl N-(1H-pyrazol-4-ylmethyl)carbamate
Overview
Description
Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is a chemical compound with the CAS Number: 1184024-26-7 . It has a molecular weight of 231.25 and its IUPAC name is benzyl 1H-pyrazol-4-ylmethylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of carbamates, such as benzyl N-(1H-pyrazol-4-ylmethyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The InChI code for benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is 1S/C12H13N3O2/c16-12(13-6-11-7-14-15-8-11)17-9-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is a powder that is stored at room temperature . It has a molecular weight of 231.25 .Scientific Research Applications
Spectroscopic Analysis and Molecular Properties
A detailed study combining experimental and theoretical approaches focused on vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. The research utilized FT-IR, FT-Raman spectra, and UV absorption spectroscopy to understand the compound's solid-phase properties and dissolved state in ethanol. Density Functional Theory (DFT) calculations helped in comparing molecular geometries with experimental data, providing insights into vibrational spectra, electronic, and nonlinear optical properties. Additionally, the thermodynamic properties of the molecule were discussed, highlighting its potential for various scientific applications due to its unique vibrational and electronic characteristics (Rao, Prasad, Sri, & Veeraiah, 2016).
Chemical Synthesis and Characterization
Research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride's reactions with hydroxylamines and carbazates led to novel N-substituted-4-benzoyl-1,5-dipenyl-1H-pyrazole-3-carboxamides, showcasing the compound's versatility in synthesizing a variety of derivatives. These reactions, conducted in xylene with catalytic amounts of base, resulted in products with significant yields (65%-90%). This work underscores the compound's utility in organic synthesis, providing a foundation for developing novel chemical entities with potential applications in various fields of scientific research (Korkusuz & Yıldırım, 2010).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, derivatives of benzyl N-(1H-pyrazol-4-ylmethyl)carbamate have been explored for their biological activities. For instance, synthesis and evaluation of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant and anti-inflammatory activities, marking them as potential candidates for further pharmacological studies. The study demonstrated the synthesized compounds' efficacy in DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods, with certain molecules showing potent activities comparable to standard treatments (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial Activities
Further derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were assessed for their antibacterial activities against Gram-positive and Gram-negative bacteria. The study highlighted the sulfamide derivative as particularly effective, demonstrating the compound's potential as a starting point for developing new antibacterial agents. This research contributes to the ongoing search for novel antimicrobial compounds in response to growing antibiotic resistance challenges (Bildirici, Şener, & Tozlu, 2007).
properties
IUPAC Name |
benzyl N-(1H-pyrazol-4-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(13-6-11-7-14-15-8-11)17-9-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHNGNFIGEGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(1H-pyrazol-4-ylmethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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